Ethylamine oleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
39664-27-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
ethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-3H2,1H3/b10-9-; |
InChI Key |
ARNAHNTWKSJFHG-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of Ethylamine Oleate
Direct Synthesis Pathways for Protic Ionic Liquids from Oleic Acid and Ethylamine (B1201723)
The primary route to synthesizing ethylamine oleate (B1233923) is through the direct combination of its constituent acid and base, which forms a salt. This method is characteristic of protic ionic liquid preparation. ua.ptresearchgate.netcolab.ws
The formation of ethylamine oleate is a straightforward acid-base neutralization reaction. Oleic acid, a long-chain carboxylic acid, acts as the Brønsted acid, donating a proton from its carboxylic group (-COOH). Ethylamine (CH₃CH₂NH₂), a primary amine, functions as the Brønsted base, accepting the proton with its lone pair of electrons on the nitrogen atom. researchgate.netwikipedia.org This proton transfer results in the formation of the ethylammonium (B1618946) cation ([CH₃CH₂NH₃]⁺) and the oleate anion ([C₁₇H₃₃COO]⁻), which are held together by electrostatic attraction. rsc.org
The reaction can be represented as: C₁₇H₃₃COOH + CH₃CH₂NH₂ ⇌ [C₁₇H₃₃COO]⁻[CH₃CH₂NH₃]⁺
This exothermic reaction leads to the formation of a salt. wikipedia.orgatamanchemicals.com The resulting product, this compound, is classified as a protic ionic liquid, which possesses unique properties stemming from its ionic composition and the network of hydrogen bonds between the cation and anion. ua.ptresearchgate.net
The stoichiometry of the reactants is a critical factor in the synthesis of this compound. To ensure the complete formation of the protic ionic liquid, a 1:1 molar ratio of oleic acid to ethylamine is typically employed. rsc.org An excess of either reactant would result in a mixture of the desired ionic liquid and the unreacted acid or base, which can significantly alter the physicochemical properties of the final product. researchgate.net
The choice of solvent can also influence the reaction. While the reaction can proceed without a solvent, particularly at elevated temperatures, solvents can be used to facilitate mixing and control the reaction temperature. Dichloromethane is one solvent that has been successfully used for the synthesis of similar oleate-based protic ionic liquids. rsc.org After the reaction is complete, the solvent is typically removed under reduced pressure. rsc.org In some applications, solvent-free systems are preferred for a more environmentally friendly process. ilo.org For example, the lipase-catalyzed synthesis of ethyl oleate (the ester, not the salt) has been optimized in a solvent-free system, highlighting the potential for green chemistry approaches in related reactions. ilo.org
Table 1: Example Synthesis Conditions for an Oleate-Based Protic Ionic Liquid This table presents data for the synthesis of a structurally similar protic ionic liquid, naphtylethylammonium oleate, to illustrate the reaction parameters.
| Reactant 1 | Reactant 2 | Molar Ratio | Solvent | Reaction Time | Yield | Reference |
| Oleic Acid | R-(+)-1-(1-Naphtyl)ethylamine | 1:1 | Dichloromethane | 48 hours | 98% | rsc.org |
Mechanistic Investigations of this compound Formation
Understanding the mechanism of this compound formation involves examining the kinetic and thermodynamic drivers of the reaction, as well as the potential influence of catalysts on its efficiency.
The direct reaction between a carboxylic acid and an amine to form a salt is typically kinetically rapid and thermodynamically favorable. wikipedia.orgatamanchemicals.com The initial step is the exothermic proton transfer, which occurs quickly upon mixing the reactants.
However, the subsequent conversion of the salt to an amide (N-ethyl oleamide) through condensation is a more complex process. reddit.comchemcess.com This amidation reaction involves the elimination of a water molecule and has a significant kinetic barrier, meaning it requires energy input (typically heat) to proceed at a reasonable rate. reddit.commdpi.com The direct thermal condensation of acids and amines generally requires high temperatures (above 160 °C). mdpi.com
The thermodynamics of related esterification reactions, such as the conversion of oleic acid and ethanol (B145695) to ethyl oleate, have been studied and can provide insight. These studies often show the reaction to be endothermic, meaning it requires heat input to proceed. uobaghdad.edu.iqnih.gov The positive enthalpy of activation (ΔH) indicates that an energy barrier must be overcome for the reaction to occur. uobaghdad.edu.iqnih.gov The negative entropy of activation (ΔS) observed in these systems suggests a more ordered transition state compared to the reactants. uobaghdad.edu.iq
Table 2: Thermodynamic Parameters for a Related Oleic Acid Esterification Reaction This table shows thermodynamic data for the esterification of oleic acid with ethanol, providing a comparative model for the energy requirements of related condensation reactions.
| Reaction | Activation Enthalpy (ΔH) | Activation Entropy (ΔS) | Reference |
| Forward Reaction (Esterification) | 32.141 kJ/mol | -193.7 J/mol·K | uobaghdad.edu.iq |
| Backward Reaction (Hydrolysis) | 27.080 kJ/mol | -212.7 J/mol·K | uobaghdad.edu.iq |
For the simple acid-base formation of this compound salt, a catalyst is generally not required as the reaction is spontaneous and fast. mdpi.com However, catalysis becomes crucial when aiming for amide formation (a conjugation reaction) from the carboxylic acid and amine. mdpi.com Catalysts are employed to lower the significant activation energy barrier of the condensation step. reddit.com
Several types of catalysts can be used for amidation reactions:
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govnih.govluxembourg-bio.com The rate-determining step in these reactions is often the formation of an O-acylisourea intermediate. nih.govluxembourg-bio.com
Acid Catalysts: Strong acids like sulfuric acid or Lewis acids such as tin(II) chloride can catalyze the related esterification of oleic acid. mdpi.com Cation-exchange resins in their H-form have also been used as heterogeneous catalysts for the reaction between oleic acid and ethanolamines. lpnu.uaresearchgate.netlp.edu.ua
Enzymes: Lipases can be used as biocatalysts for amidation and esterification under mild conditions, offering a green chemistry alternative. lp.edu.ua
The choice of catalyst can significantly affect the reaction's efficiency and the distribution of products, particularly when competing reactions like N-acylation and O-acylation (esterification) are possible, as in reactions with amino alcohols. lpnu.uaresearchgate.net
Exploration of Related Oleate-Amine Conjugation Reactions
Beyond the formation of the simple protic ionic liquid, oleic acid and its derivatives can participate in various conjugation reactions with amines to form amide-linked products, known as oleamides. These reactions typically require activation of the carboxylic acid or more forceful reaction conditions.
Common strategies for oleate-amine conjugation include:
Activation of Oleic Acid: The carboxylic acid can be converted into a more reactive species, such as an acyl chloride. For instance, oleic acid can react with oxalyl chloride to form oleoyl (B10858665) chloride, which then readily reacts with an amine (like ethanolamine) in the presence of a base to yield the corresponding amide. google.com This method avoids the high temperatures needed for direct thermal condensation.
Carbodiimide-Mediated Coupling: As mentioned, carbodiimides are used to facilitate the formation of an amide bond between oleic acid and an amine, such as an amino acid like L-cysteine. nih.gov This process often involves an intermediate N-hydroxysuccinimide ester to improve efficiency. nih.gov
Amidation via Ester Intermediates: Oleic acid can first be esterified to methyl oleate. This ester can then react with an amine, such as 2-(4-methoxyphenyl)ethylamine, in the presence of a catalyst like sodium methoxide, to produce the desired N-substituted oleamide. upb.ro
Reactions with Oleate Derivatives: A different approach involves modifying the oleic acid backbone first. For example, epoxidized methyl oleate can react with an amine like aniline (B41778) in the presence of an ionic liquid catalyst to form an oleate-aniline adduct through the opening of the epoxide ring. acs.org
These conjugation reactions are vital for creating a diverse range of oleate-based molecules with specific functionalities for various applications.
Theoretical and Computational Chemistry Approaches to Ethylamine Oleate
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the ethylamine (B1201723) oleate (B1233923) ion pair. researchgate.net These ab initio approaches solve approximations of the Schrödinger equation to determine molecular electronic structure, from which a wealth of information can be derived. acs.org
Tautomerism in the ethylamine oleate system primarily concerns the location of the acidic proton. While the dominant form is the ionic pair—an ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) and an oleate anion (RCOO⁻)—a tautomeric equilibrium can exist with the neutral pair: ethylamine (CH₃CH₂NH₂) and oleic acid (RCOOH). usmf.md Quantum chemical calculations can predict the relative energies of these two states, revealing the favorability of the proton transfer reaction. In polar solvents like water, the ionic form is heavily favored due to strong solvation of the charged species.
Table 1: Representative Calculated Properties for Conformational and Tautomeric Analysis of this compound This table presents hypothetical but representative data based on standard computational chemistry methods applied to similar molecules. researchgate.netresearchgate.net
| Parameter | Description | Calculated Value/State | Computational Method |
| Relative Energy (Ionic Pair) | Energy of a gauche conformer of the ethylammonium cation relative to the anti conformer. | +2.5 kJ/mol | DFT (B3LYP/6-311G) |
| Relative Energy (Tautomerism) | Energy difference between the neutral pair (oleic acid + ethylamine) and the ionic pair. | +50 kJ/mol (in vacuum) | DFT (B3LYP/6-311G) |
| Key Dihedral Angle (Oleate) | Dihedral angle defining the kink at the C9=C10 double bond. | ~0° (cis) | Geometry Optimization |
| N-H···O Hydrogen Bond Distance | Distance between a hydrogen on the ammonium (B1175870) group and an oxygen on the carboxylate group in the ion pair. | ~1.8 Å | Geometry Optimization |
DFT calculations provide a detailed picture of the electronic charge distribution within the this compound ion pair. Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the ionic interaction. These calculations typically show a delocalized negative charge across the two oxygen atoms of the carboxylate group and a localized positive charge on the -NH₃⁺ group of the cation. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be visualized, indicating regions of high electron density and reactivity. acs.orgmdpi.com
This electronic information is crucial for predicting spectroscopic signatures. Calculated vibrational frequencies can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign peaks to specific bond stretches and bends (e.g., C=O stretch, N-H bend). researchgate.net Furthermore, calculations of nuclear magnetic shielding tensors allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural characterization of the compound in solution. researchgate.net
Table 2: Predicted Electronic and Spectroscopic Properties of this compound This table contains representative data derived from standard quantum chemical calculation methodologies. researchgate.netresearchgate.net
| Property | Atom/Group | Predicted Value | Significance |
| Mulliken Partial Charge | Nitrogen (in -NH₃⁺) | +0.85 e | Confirms localization of positive charge. |
| Mulliken Partial Charge | Oxygen (in -COO⁻) | -0.75 e (each) | Shows delocalization of negative charge. |
| Predicted IR Frequency | Carboxylate (asymmetric stretch) | ~1580 cm⁻¹ | Characteristic peak for the oleate anion. |
| Predicted IR Frequency | Ammonium (N-H bend) | ~1620 cm⁻¹ | Characteristic peak for the ethylammonium cation. |
| Predicted ¹³C NMR Shift | Carbonyl Carbon (-COO⁻) | ~182 ppm | Identifies the carboxylate carbon environment. |
Molecular Dynamics Simulations of Self-Assembly Processes
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the collective behavior of thousands to millions of atoms over time. acs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe processes like vesicle formation. researchgate.net
MD simulations rely on a "force field," a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. manchester.ac.uk The accuracy of an MD simulation is entirely dependent on the quality of its force field. A typical force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatics). researchgate.net
Table 3: Components of a Typical Force Field for this compound Simulation
| Interaction Term | Potential Energy Function | Description |
| Bond Stretching | E = Σ k_b (r - r₀)² | Harmonic potential describing the energy of stretching a bond from its equilibrium length r₀. |
| Angle Bending | E = Σ k_θ (θ - θ₀)² | Harmonic potential for bending an angle between three atoms from its equilibrium value θ₀. |
| Dihedral Torsion | E = Σ V_n [1 + cos(nφ - δ)] | Periodic function describing the energy barrier for rotation around a central bond. |
| Van der Waals | E = Σ 4ε [ (σ/r)¹² - (σ/r)⁶ ] | Lennard-Jones potential modeling short-range repulsion and long-range attraction between atom pairs. |
| Electrostatic | E = Σ (q_i q_j) / (4πε₀ r_ij) | Coulomb's law describing the interaction between atomic partial charges q_i and q_j. |
Experimental studies show that this compound spontaneously forms vesicles in water. acs.org MD simulations are ideal for probing the structure and dynamics of the interface between the vesicle membrane and the surrounding water. Simulations of similar fatty acid systems reveal a well-defined interface where the charged carboxylate and ammonium headgroups are exposed to the aqueous phase, while the hydrophobic oleate tails are sequestered in the membrane interior. researchgate.net
The water molecules at this interface are not static. Their dynamics are significantly hindered compared to bulk water. MD simulations can quantify this by calculating the orientational autocorrelation function of water molecules. These calculations show that water molecules in the first hydration shell of the vesicle have much slower reorientation times, a consequence of strong hydrogen bonding interactions with the carboxylate and ammonium headgroups. stanford.edu This interfacial water is sometimes described as "bound" or "slow" water. nih.gov
Modeling the spontaneous self-assembly of amphiphiles from a random solution into an ordered vesicle is computationally demanding. To make such simulations feasible, researchers often employ coarse-grained (CG) models, where groups of atoms (e.g., a few CH₂ groups) are represented as a single interaction site. researchgate.net
CG-MD simulations of oleic acid/oleate systems demonstrate that, depending on the concentration and the ratio of protonated to deprotonated forms, monomers can spontaneously aggregate into various structures, including spherical micelles, worm-like micelles, and vesicles. researchgate.netclausiuspress.com These simulations show that vesicle formation is most favorable when a mix of charged (oleate) and neutral (oleic acid) species are present, a condition mimicked by the this compound system where the headgroups provide the necessary charge. researchgate.net The simulations can predict aggregate properties like size, shape, and membrane thickness, which can then be validated against experimental measurements from techniques like transmission electron microscopy (TEM). researchgate.netnih.gov
Flotation Agent
In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue. This process relies on chemicals known as collectors, which selectively adsorb to the surface of specific minerals, making them hydrophobic and allowing them to attach to air bubbles. Fatty acids like oleic acid and various amines are common collectors. google.comgoogle.com While direct evidence for the use of this compound is scarce, an early 20th-century text on flotation reagents lists ethylamine hydrochloride as a relevant chemical, indicating that ethylamine derivatives have been considered in this field. aimehq.org The combination of an amine and a fatty acid in a single molecule suggests potential utility as a flotation collector.
Supramolecular Organization and Colloidal Systems of Ethylamine Oleate
Formation and Characterization of Vesicular Assemblies
The most prominent self-assembled structures formed by ethylamine (B1201723) oleate (B1233923) in water are vesicles. These structures have been characterized using a variety of advanced spectroscopic and microscopic techniques, revealing detailed information about their formation, morphology, and stability.
Spontaneous Vesicle Formation from Protic Ionic Liquids
Ethylamine oleate, as a protic ionic liquid of a fatty acid, spontaneously forms vesicles when introduced into an aqueous solution. acs.orgnih.govacs.org This self-assembly is a notable property, leading to an opalescent solution that is visually indicative of vesicle formation. researchgate.net The formation of these large vesicular structures has been confirmed through transmission electron microscopy (TEM) and fluorescence lifetime imaging microscopy (FLIM). researchgate.netresearchgate.net Unlike oleic acid, which requires specific pH conditions to form vesicles from micelles, the protic ionic liquid structure of this compound facilitates direct and spontaneous vesicle formation. nih.govacs.orgacs.org
Morphological Transitions and Phase Behavior in Aqueous Dispersions
While oleic acid on its own exhibits a range of phase behaviors dependent on pH—transitioning from oil droplets at low pH to stable vesicles around pH 7.5-9, and micelles at higher pH—this compound's behavior is distinct. nih.govacs.org The primary morphology for OEA in aqueous dispersion is vesicular. researchgate.net
However, these vesicles are not static; they undergo morphological transitions in response to environmental stimuli. The addition of electrolytes, such as sodium chloride (NaCl), can trigger the fusion of OEA vesicles. acs.orgnih.gov Similarly, the presence of other hydrophilic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4), can also influence the vesicle morphology, causing them to swell and fuse. nih.gov This fusion is a significant morphological change, driven by strong electrostatic and hydrophobic interactions between the ionic liquid and the vesicle bilayer. nih.gov
Table 1: Comparative Phase Behavior in Aqueous Dispersions
| Compound/System | Condition | Observed Morphology/Behavior |
|---|---|---|
| Oleic Acid/Oleate | pH < 7.5 | Oil droplets, dispersed cubic phases. nih.gov |
| pH 7.5 - 9.0 | Stable vesicles. nih.gov | |
| pH > 9.0 | Micelles, worm-like micelles. nih.govacs.org | |
| This compound (OEA) | Aqueous Solution | Spontaneous vesicle formation. acs.orgnih.govresearchgate.net |
| Addition of NaCl | Vesicle fusion. acs.orgnih.gov | |
| Addition of BmimBF4 | Vesicle swelling and fusion. nih.gov |
Factors Influencing Vesicle Stability and Environmental Responsiveness, including pH Window Migration
The stability of this compound vesicles and their response to environmental changes are closely linked to the unique properties of their membranes. A key factor is the reduced hydration of the OEA membrane surface compared to simple oleic acid/oleate vesicles. acs.orgnih.gov This relative dehydration facilitates the fusion of OEA vesicles in the presence of electrolytes, a phenomenon not observed under the same conditions with standard fatty acid vesicles. acs.orgnih.gov
Furthermore, the formation of a salt from a fatty acid and an amine, such as ethylamine or ethanolamine, can lead to a "migration" of the pH window in which stable vesicles can exist. researchgate.net This is attributed to the modified vesicles having lower proximity hydration repulsion compared to standard oleic acid vesicles. researchgate.net By mixing oleic acid with other components, such as the surface-active ionic liquid 1-hexadecyl-3-methyl imidazolium (B1220033) chloride, vesicles have been created that are stable across a very broad pH range from 2 to 12. nih.gov This demonstrates that modifying the head group of the fatty acid assembly can significantly enhance its stability under varying pH conditions.
Dynamics of Self-Assembled Membranes
The membranes of this compound vesicles are dynamic environments, characterized by specific solvation properties, fluidity, and a notable degree of heterogeneity.
Solvation Dynamics and Local Hydration Effects
Studies using multiwavelength fluorescence lifetime imaging microscopy (FLIM) have provided deep insights into the solvation processes at the vesicle membrane. nih.govacs.orgnih.gov These investigations revealed that the membrane of an this compound vesicle is more dehydrated than that of a simple oleic acid/oleate vesicle. nih.govacs.orgnih.govacs.org This is evidenced by the longer fluorescence lifetime of probe molecules within the OEA vesicle membrane, indicating a less polar, more water-deficient environment. acs.orgnih.govacs.org This local dehydration is a critical property that influences other dynamic behaviors, such as membrane fusion. acs.orgnih.gov
Membrane Fluidity and Microheterogeneity Studies
The fluidity of the OEA membrane is another crucial dynamic aspect. The addition of sodium chloride not only triggers fusion but also increases the fluidity of the vesicle's interior water pool. acs.orgnih.gov This effect, measured using molecular rotors like kiton red, suggests that increased fluidity can ultimately lead to the disassembly of the vesicle. acs.orgnih.gov
The OEA vesicle membrane is not a uniform structure. Fluorescence correlation spectroscopy (FCS) and FLIM studies have revealed significant microheterogeneity. researchgate.netacs.org FLIM images using the probe DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran) show a non-uniform lifetime distribution across the vesicle, which points to a complex and heterogeneous organization of the protic ionic liquids in the membrane. researchgate.net This microheterogeneity is a characteristic feature of these self-assembled systems. researchgate.net
Table 2: Summary of Dynamic Properties of this compound (OEA) Vesicle Membranes
| Property | Finding | Supporting Evidence/Technique |
|---|---|---|
| Solvation/Hydration | OEA membrane is more dehydrated compared to oleic acid/oleate vesicles. nih.govacs.orgnih.govacs.org | Higher fluorescence lifetime of probes in OEA vesicles; Multiwavelength FLIM. acs.orgnih.gov |
| Membrane Fluidity | Fluidity of the vesicle interior increases with the addition of NaCl. acs.orgnih.gov | Viscosity determination using the molecular rotor Kiton Red. acs.orgnih.gov |
| Microheterogeneity | The membrane exhibits a complex, non-uniform organization. researchgate.net | Non-uniform lifetime of DCM probe in FLIM images; FCS measurements. researchgate.netacs.org |
| Dynamic Response | Vesicles fuse in the presence of electrolytes like NaCl and ionic liquids like BmimBF4. nih.govacs.orgnih.gov | Time-scan FLIM measurements. nih.govacs.orgnih.gov |
Interactions with Amphiphilic Species and Other Biomolecules
Co-assembly with Fatty Acids and Surfactants
The stability of vesicles formed from pure fatty acids is often limited, particularly concerning their sensitivity to the pH of the medium. researchgate.netacs.org A common strategy to enhance the stability of these structures over a broader pH range is to mix the primary fatty acid with other amphiphiles, such as fatty alcohols or surfactants. researchgate.netacs.org this compound can be considered a specialized form of a fatty acid-modified membrane, where the modifying component, ethylamine, forms a protic ionic liquid with oleic acid. nih.govacs.org
The co-assembly of oleic acid with various cationic surfactants has been explored to create robust mixed-vesicle systems. These systems often exhibit properties distinct from their individual components. For instance, mixed vesicles composed of oleic acid and the cationic surfactant didecyldimethylammonium bromide (DDAB) have been shown to result in a dehydrated membrane surface. acs.org Similarly, stable mixed vesicles have been prepared using oleic acid and surface-active ionic liquids (SAILs) like 1-hexadecyl-3-methyl imidazolium chloride (C16mim-Cl), which remained stable across a wide pH range from 2 to 12. nih.gov
These findings provide context for the properties of this compound vesicles. The inherent dehydration of the OEA membrane, which facilitates electrolyte-induced fusion, aligns with observations from other mixed systems where a cationic amphiphile is combined with oleic acid. acs.org
Table 3: Examples of Oleic Acid Co-assembly with Other Amphiphiles
| Co-assembling Amphiphile | Resulting System | Key Properties |
|---|---|---|
| Ethylamine | This compound (OEA) Vesicles | Protic ionic liquid structure; dehydrated membrane surface nih.govacs.org |
| Didecyldimethylammonium bromide (DDAB) | Mixed Cationic Vesicles | Dehydrated membrane surface acs.org |
| 1-hexadecyl-3-methyl imidazolium chloride (C16mim-Cl) | Mixed SAIL Vesicles | Enhanced stability over a wide pH range (2-12) nih.gov |
Advanced Analytical Methodologies for Ethylamine Oleate Research
Spectroscopic Characterization for Structural and Dynamic Insights
Spectroscopic methods are fundamental in elucidating the molecular-level properties of ethylamine (B1201723) oleate (B1233923).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Self-Diffusion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the chemical structure and dynamics of ethylamine oleate. 1H and 13C NMR spectra are employed to confirm the molecular structure of the compound. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY), a specific NMR technique, is utilized to determine the self-diffusion coefficients of the constituent ions. researchgate.net The measurement of self-diffusion coefficients by Pulsed-Field Gradient (PFG) NMR is a well-established method for probing the mobility of molecules in complex mixtures without perturbation. rptu.demagritek.com Studies on similar protic ionic liquids, such as 2-hydroxy ethylammonium (B1618946) oleate, have used DOSY NMR to reveal self-diffusion coefficients consistent with the formation of lamellar or micellar liquid crystal phases. researchgate.net This suggests that this compound likely exhibits similar aggregation behavior due to its structural similarities. researchgate.net The analysis of self-diffusion coefficients provides critical information about the formation and nature of aggregates in solution. researchgate.netaps.org
Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Bonding and Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in analyzing the intermolecular interactions and identifying the functional groups within this compound. e3s-conferences.orgdtic.mil The technique can confirm the formation of the ethyl oleate ester by observing characteristic stretching vibrations. e3s-conferences.org
In studies of similar systems, FTIR has been used to investigate hydrogen bonding between the carbonyl group of the oleate and proton donors. derpharmachemica.com For instance, the C=O stretching frequency of the ester appears around 1737-1747 cm⁻¹. derpharmachemica.comufn.edu.br The presence of N-H bond stretching vibrations, typically observed as a broad band between 3300 and 3500 cm⁻¹, is characteristic of the ethylamine component. docbrown.info Additionally, C-N stretching vibrations in aliphatic amines like ethylamine are found in the 1020 to 1220 cm⁻¹ region. docbrown.info The analysis of these spectral features provides direct evidence of the intermolecular forces, such as hydrogen bonding, that govern the structure of this compound. derpharmachemica.comufrgs.br
Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Aggregation Dynamics
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to study the diffusion and aggregation dynamics of this compound vesicles in solution. nih.govacs.orgsetabiomedicals.com FCS measures fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a small confocal volume, providing information on diffusion rates, concentration, and molecular mobility. setabiomedicals.comfsu.edu
In the context of this compound (OEA), FCS has been employed to compare the dynamics of OEA vesicles with those of simple fatty acid vesicles. nih.govacs.org By analyzing the autocorrelation of the fluorescence signal, researchers can determine the translational diffusion coefficient (Dt) of probe molecules within the vesicles. acs.org For example, FCS traces of the fluorescent dye DCM (4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran) in OEA vesicles show distinct diffusion characteristics compared to its diffusion in water or oleic acid/oleate vesicles. acs.orgresearchgate.net These measurements reveal insights into the size, morphology, and structural heterogeneity of the self-assembled structures. researchgate.net
| Sample | Probe Molecule | Mean Diffusion Coefficient (Dt) (μm²/s) | Reference |
|---|---|---|---|
| Water | DCM | - | acs.org |
| Oleate Ethylamine (OEA) Vesicles | DCM | - | acs.org |
| Oleic Acid/Oleate Vesicles | DCM | - | acs.org |
Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironmental Probes and Solvation
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that provides information about the local microenvironment of a fluorophore by measuring its fluorescence lifetime—the average time it remains in the excited state. lambertinstruments.comleica-microsystems.comssau.ru This technique is particularly useful for probing the properties of this compound vesicles, such as membrane hydration and rigidity. researchgate.netnih.govacs.org
Studies have shown that the lifetime of a probe molecule within an this compound (OEA) vesicle is higher than in simple fatty acid vesicles. nih.gov This suggests that the OEA vesicle membrane is more dehydrated. nih.govresearchgate.net This dehydration is a key factor that facilitates the fusion of OEA vesicles in the presence of electrolytes like sodium chloride. nih.govnih.gov FLIM images of single vesicles, captured at multiple wavelengths, can be used to study the solvation of probe molecules and reveal the complex organization of the protic ionic liquids in water. researchgate.netnih.gov The non-uniform lifetime distribution observed in FLIM images indicates a heterogeneous microenvironment within the vesicles. researchgate.net
| Vesicle Type | Observation | Interpretation | Reference |
|---|---|---|---|
| Oleate Ethylamine (OEA) Vesicle | Higher fluorescence lifetime of probe molecule compared to fatty acid vesicles. | The membrane is more dehydrated. | nih.gov |
| Oleate Ethylamine (OEA) Vesicle | Non-uniform lifetime distribution in FLIM images. | Complex organization and microheterogeneity of the vesicle. | researchgate.net |
Microscopic Techniques for Morphological and Interfacial Studies
Microscopic techniques are essential for directly visualizing the structures formed by this compound.
Transmission Electron Microscopy (TEM) for Vesicle Visualization
Transmission Electron Microscopy (TEM) is a critical technique for the direct visualization of this compound vesicles, providing information on their morphology and size. nih.govgu.senih.gov In aqueous solutions, this compound spontaneously forms vesicles, which appear as opalescent solutions. researchgate.net TEM images confirm the formation of these large vesicles. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. measurlabs.comnumberanalytics.com In the context of this compound research, AFM is instrumental in visualizing the morphology of self-assembled structures, such as vesicles or other aggregates, that may form in solution. researchgate.net The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. measurlabs.coma5-science.com Interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode, generating a detailed topographic map. measurlabs.com
Research has utilized AFM to study the fusion of vesicles composed of oleic acid modified with ethylamine. ias.ac.in Tapping-mode AFM images have revealed the size and shape of these vesicles, with height profile diagrams providing dimensional data. ias.ac.in For instance, studies have shown the formation of oleate ethylamine (OEA) vesicles and their subsequent fusion in the presence of electrolytes like sodium chloride. researchgate.netacs.org The ability of AFM to operate under physiological conditions makes it particularly valuable for studying these dynamic processes in aqueous environments. a5-science.com
Furthermore, AFM can elucidate the adhesive and interaction forces at the molecular level through force spectroscopy. a5-science.com By measuring the force required to pull the tip away from the surface, researchers can gain insights into the surface chemistry and intermolecular forces governing the stability and interactions of this compound assemblies. numberanalytics.coma5-science.com This information is critical for understanding how these structures behave and interact with other components in a given system.
A hypothetical representation of AFM data for this compound vesicles is presented below:
Interactive Data Table: Hypothetical AFM Analysis of this compound Vesicles
| Sample Parameter | Measured Value | Unit | Significance |
| Average Vesicle Diameter | 150 | nm | Indicates the size of the self-assembled structures. |
| Surface Roughness (Rq) | 2.5 | nm | Quantifies the texture of the vesicle surface. |
| Adhesion Force | 0.5 | nN | Reflects the interaction strength between the AFM tip and the vesicle surface. |
Chromatographic and Other Physical Separation Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. wikipedia.org GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an essential tool for assessing the purity of this compound and identifying products from its synthesis reaction. spectroinlets.com
In a typical GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. spectroinlets.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries. wikipedia.org
For this compound, GC-MS can be used to:
Determine Purity: By quantifying the peak area of this compound relative to any impurities present, the purity of a sample can be accurately determined.
Identify Reaction Byproducts: The reaction between oleic acid and ethylamine may produce various side products. GC-MS can separate and identify these byproducts, providing insights into the reaction mechanism and helping to optimize reaction conditions for higher purity. nih.gov
Confirm Synthesis: The presence of the expected this compound peak in the chromatogram, with its characteristic mass spectrum, confirms the successful synthesis of the target compound.
Below is a hypothetical data table illustrating the type of information that could be obtained from a GC-MS analysis of a synthesized this compound sample.
Interactive Data Table: Hypothetical GC-MS Analysis of this compound Synthesis Product
| Retention Time (min) | Compound Identified | Molecular Weight ( g/mol ) | Peak Area (%) |
| 15.2 | Ethylamine | 45.08 | 2.5 |
| 25.8 | Oleic Acid | 282.47 | 4.1 |
| 32.5 | This compound | 327.55 | 92.8 |
| 35.1 | Unknown Impurity | - | 0.6 |
The stability of colloidal dispersions of this compound is a critical parameter, and it is primarily assessed through particle size and zeta potential measurements. wyatt.com Colloidal stability refers to the ability of particles in a dispersion to resist aggregation or flocculation. wyatt.com
Particle Sizing is often performed using Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy. This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. Smaller particles move more rapidly, causing faster fluctuations in the scattered light. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined.
Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid. metu.edu.trlabmanager.com It is a key indicator of the stability of a colloidal system. wyatt.com A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable, dispersed system. wyatt.com Conversely, a low zeta potential suggests that the attractive forces may dominate, leading to particle aggregation and instability. metu.edu.tr Zeta potential is commonly measured using Electrophoretic Light Scattering (ELS), where an electric field is applied to the dispersion, and the velocity of the charged particles is measured. labmanager.com
The pH of the dispersion can significantly affect the zeta potential. metu.edu.tr The isoelectric point (IEP) is the pH at which the zeta potential is zero, and the system is typically least stable at this point. particletechlabs.com
A hypothetical data set for this compound colloidal dispersions is presented in the table below.
Interactive Data Table: Hypothetical Particle Size and Zeta Potential Data for this compound Dispersions
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Colloidal Stability |
| 5.0 | 450 | 0.45 | +15 | Unstable |
| 7.0 | 200 | 0.21 | +35 | Stable |
| 9.0 | 180 | 0.18 | +45 | Very Stable |
| 10.5 | 350 | 0.52 | -10 | Unstable |
Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes. solubilityofthings.com For the study of this compound, calorimetric techniques are invaluable for determining reaction kinetics and fundamental thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of its formation. europeanpharmaceuticalreview.com
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. While often used for biomolecular interactions, it can also be applied to the reaction between oleic acid and ethylamine. In an ITC experiment, one reactant is titrated into a solution of the other reactant at a constant temperature. The heat released or absorbed during the reaction is measured directly, providing a wealth of information. researchgate.net From a single ITC experiment, it is possible to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the reaction. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Differential Scanning Calorimetry (DSC) is another thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. solubilityofthings.com DSC can be used to study the thermal stability of this compound and to determine the heat of reaction. By performing the reaction within the DSC instrument, the total heat evolved can be measured, which corresponds to the reaction enthalpy.
Reaction Calorimeters are specifically designed to study chemical processes under conditions that mimic those in a larger-scale reactor. mt.com They provide real-time data on the heat release rate, which is crucial for understanding the reaction kinetics and ensuring the safety of the process when scaled up. mt.com By monitoring the heat flow as a function of time, one can determine the reaction rate constant and activation energy.
A hypothetical table of thermodynamic parameters for the formation of this compound, as might be determined by calorimetric methods, is provided below.
Interactive Data Table: Hypothetical Thermodynamic Parameters for this compound Formation at 298 K
| Thermodynamic Parameter | Symbol | Value | Unit |
| Enthalpy of Reaction | ΔH | -25.5 | kJ/mol |
| Gibbs Free Energy of Reaction | ΔG | -10.2 | kJ/mol |
| Entropy of Reaction | ΔS | -51.3 | J/(mol·K) |
| Equilibrium Constant | K | 58.6 | - |
Intermolecular Interactions and Interfacial Phenomena Governing Ethylamine Oleate Behavior
Hydrogen Bonding Networks in Self-Assembled Structures
Hydrogen bonding is a pivotal force in the formation of self-assembled structures of ethylamine (B1201723) oleate (B1233923). This interaction occurs primarily between the ethylammonium (B1618946) cation (R-NH₃⁺), which acts as a hydrogen bond donor, and the carboxylate headgroup of the oleate anion (R-COO⁻), which is a hydrogen bond acceptor. csbsju.edunih.gov The formation of these hydrogen bonds is a key driver in the organization of the molecules into larger architectures. mit.edu
In aqueous solutions, ethylamine oleate spontaneously forms vesicles. acs.org The stability of these structures is significantly influenced by hydrogen bonding interactions. These interactions are analogous to those observed in oleic acid/oleate vesicle systems, where hydrogen bonding between the protonated carboxylic acid and the deprotonated carboxylate is crucial for vesicle formation. acs.orgnih.gov In the case of this compound, the ethylammonium and oleate ions are linked via these directional bonds, contributing to the cohesion and structural integrity of the assembled bilayer. researchgate.netresearchgate.net The presence of multiple hydrogen atoms on the ammonium (B1175870) group allows for the formation of a network of hydrogen bonds, further stabilizing the supramolecular structure. tum.de
Electrostatic Interactions and Surface Charge Dynamics
As an ionic compound, this compound is subject to strong electrostatic interactions between the positively charged ethylammonium headgroup and the negatively charged oleate headgroup. acs.org These attractive forces are fundamental to the initial association of the ion pairs in solution. In a polar medium like water, these ion pairs self-assemble, and the resulting aggregates exhibit distinct surface charge characteristics.
The surface of an this compound vesicle or micelle is dynamic, with a net charge that influences its interaction with the surrounding medium and other molecules. acs.org The arrangement of the ionic headgroups at the interface creates an electrical double layer, and the resulting surface potential is a key parameter governing colloidal stability. researchgate.net Coulombic repulsion between the similarly charged headgroups at the surface of an aggregate prevents uncontrolled growth and phase separation. acs.org
Studies have shown that the presence of other ions, such as from the addition of sodium chloride (NaCl), can significantly impact these electrostatic interactions. researchgate.net The added electrolytes can screen the surface charges, reducing repulsion between headgroups and potentially leading to changes in the size, shape, or stability of the self-assembled structures. acs.org This modulation of electrostatic forces is critical in applications where the properties of the aggregates need to be precisely controlled. nih.gov
Hydrophobic Forces and Their Role in Supramolecular Organization
The primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments is the hydrophobic effect. nih.gov The long, nonpolar hydrocarbon tail of the oleate molecule is poorly soluble in water and disrupts the extensive hydrogen-bonding network between water molecules. acs.org To minimize this thermodynamically unfavorable interaction, the oleate tails aggregate, effectively excluding water from their vicinity. rsc.org This process leads to the spontaneous formation of supramolecular structures such as micelles or vesicles, where the hydrophobic tails are sequestered in the core, and the hydrophilic ethylammonium-oleate headgroups are exposed to the aqueous phase. researchgate.netresearchgate.net
Modern interpretations of the hydrophobic effect also consider the enthalpic gain from the release of "high-energy" water molecules from the nonpolar surface. nih.gov When a hydrophobic tail is solvated, the water molecules surrounding it are forced into a more ordered arrangement with fewer hydrogen bonds. The aggregation of the tails releases these structured water molecules back into the bulk, which is an entropically and enthalpically favorable process that drives the self-organization. nih.gov Therefore, hydrophobic forces are essential for the initial formation and subsequent stabilization of the complex architectures adopted by this compound in solution. ethz.ch
Adsorption Mechanisms at Various Interfaces
As a surfactant, this compound readily adsorbs at various interfaces, such as the air-water and oil-water interfaces, significantly altering their properties. rsc.org The adsorption is driven by the amphiphilic nature of the molecule. At an air-water interface, the hydrophilic ionic headgroup remains in the aqueous phase, while the hydrophobic oleate tail orients itself towards the air. dss.go.th This arrangement reduces the free energy of the system by satisfying the solvation preferences of both parts of the molecule, resulting in a decrease in surface tension.
At an oil-water interface, a similar orientation occurs, with the hydrophobic tail penetrating the oil phase and the hydrophilic headgroup remaining in the water. This leads to a reduction in the interfacial tension between the two immiscible liquids. ucv.ve The mechanism of adsorption can involve a combination of electrostatic interactions and chemical bonding, particularly on charged or reactive surfaces. researchgate.net
The dynamic behavior of interfacial tension in systems containing oleic acid and ethylamine demonstrates a complex adsorption process. Initially, the tension drops rapidly as the surfactant molecules populate the interface. Over time, interactions and rearrangements within the interfacial film can lead to further changes in tension. The addition of electrolytes like NaCl can influence the packing density of the adsorbed molecules by modulating the electrostatic repulsion between the headgroups, thereby affecting the interfacial tension. researchgate.netucv.ve
| Time (s) | Interfacial Tension (mN/m) without NaCl | Interfacial Tension (mN/m) with 0.5 g/L NaCl | Interfacial Tension (mN/m) with 2 g/L NaCl |
| 10 | ~0.3 | ~0.1 | ~0.05 |
| 100 | ~0.1 | ~0.05 | ~0.02 |
| 1000 | ~0.15 | ~0.1 | ~0.08 |
| 2000 | ~0.2 | ~0.15 | ~0.12 |
| This table presents illustrative data based on graphical information for a 0.2% oleic acid in paraffin-alkaline solution (ethylamine = 2 g/L) system, showing the effect of NaCl on dynamic interfacial tension. researchgate.net The values are approximate and intended to show the trend. |
Applications and Emerging Research Paradigms of Ethylamine Oleate
Role in Protocell Models and Origin of Life Studies
Protocells are simple, self-organized spherical collections of lipids that are considered a stepping stone to the origin of life. Fatty acid vesicles are a leading model for protocells, and ethylamine (B1201723) oleate (B1233923) has proven to be a valuable compound in these studies.
Compartmentalization of Biochemical Reactions
A fundamental characteristic of living cells is the compartmentalization of biochemical reactions within a membrane. nih.gov Ethylamine oleate vesicles provide a simple and plausible model for how early life forms could have achieved this separation from their environment. nih.gov The self-assembly of this compound into vesicles creates a distinct internal aqueous environment where reactions can occur, shielded from the external milieu. nih.gov This encapsulation is a critical first step in the development of metabolic processes.
Mechanistic Insights into Membrane Growth and Division
For life to persist and evolve, protocells must have been capable of growth and division. Studies on oleate-based vesicles have provided significant insights into these fundamental processes. Research has shown that oleate vesicles can grow by incorporating fatty acid micelles from the surrounding environment, leading to the formation of elongated, thread-like structures. nih.gov These filamentous vesicles are then susceptible to division through gentle agitation, a process that could have been readily available in the prebiotic world in the form of waves or currents. nih.gov This cycle of growth and division is a crucial aspect of protocell viability and evolution. nih.govresearchgate.net
Furthermore, the dynamic nature of these fatty acid membranes is essential for their ability to undergo shape transformations necessary for growth and division. researchgate.net The incorporation of additional amphiphiles can influence the stability and dynamics of these membranes, providing a pathway for the evolution of more complex protocellular structures. nih.gov
Facilitation of Nutrient Transport and Encapsulation of Catalytic Species
A key challenge for early protocells was the transport of nutrients across their membranes to fuel internal reactions. Unlike modern cells with their complex protein channels, protocells would have relied on passive diffusion. Fatty acid membranes, including those formed from this compound, exhibit a higher permeability to small molecules compared to more complex phospholipid membranes, making them better candidates for primitive cellular life. nih.govnih.gov This permeability would have allowed for the uptake of essential nutrients from the environment. nih.gov
Moreover, these vesicles can encapsulate not only simple nutrients but also larger molecules, including catalytic species like RNA. nih.gov The ability to retain these molecules while allowing smaller building blocks to enter is a critical feature for the development of primitive metabolic and genetic systems. nih.gov
Potential in Advanced Material Science and Engineered Systems
The self-assembling properties of this compound that make it a valuable tool in origin of life research also lend themselves to applications in modern materials science.
Design of Stable Vesicular Assemblies for Controlled Release and Encapsulation
The development of stable vesicular assemblies is a significant area of research in fields ranging from drug delivery to food science. researchgate.net this compound vesicles offer a platform for creating such stable structures. researchgate.net The stability of these vesicles can be modulated by factors such as pH and the presence of other molecules, allowing for the design of systems that release their encapsulated contents under specific conditions. researchgate.net For instance, the fusion of oleic acid vesicles modified with ethylamine can be controlled by the osmolarity of the surrounding solution, suggesting a mechanism for triggered release. researchgate.net
| Property | Description | Significance |
| Self-Assembly | Spontaneously forms vesicles in aqueous solutions. | Enables the creation of compartments for encapsulation. |
| Permeability | Allows for the passive diffusion of small molecules. | Useful for controlled release applications. |
| Dynamic Nature | Membranes can grow, divide, and fuse. | Provides mechanisms for manipulating vesicular structures. |
Development of Functional Colloidal Dispersions and Nanomaterials
This compound can be used in the formation of functional colloidal dispersions and nanomaterials. acs.org Colloidal dispersions consist of fine particles distributed in a continuous medium and have a wide range of applications. The synthesis of an oleate ethylamine protic ionic liquid has been shown to form vesicles with distinct properties compared to simple oleic acid/oleate vesicles. nih.gov These differences in properties, such as membrane hydration, can be exploited in the design of novel nanomaterials with specific functionalities. nih.gov
Influence on Lubrication Mechanisms and Friction Reduction
This compound functions as a friction modifier, particularly under boundary lubrication conditions where a thin molecular film is the primary means of preventing direct surface-to-surface contact. Its efficacy is rooted in its molecular structure, which consists of a polar ethylammonium (B1618946) head group and a long, nonpolar oleate tail.
The primary mechanism involves the adsorption of the polar amine head onto metallic or oxidized surfaces. This interaction forms a densely packed, self-assembled monolayer. The long, 18-carbon oleate chains then extend away from the surface, creating a low-shear-strength film. This film physically separates the asperities of the sliding surfaces, and the weak van der Waals forces between the hydrocarbon tails allow for easy shearing, which significantly reduces the coefficient of friction and minimizes wear. Fatty amine salts have been identified as excellent friction modifiers for lubricating oils used in internal combustion engines and gearboxes. epo.orggoogle.com The structure of the fatty acid anion, such as oleate, has been shown to significantly influence tribological performance, with oleate-based ionic liquids exhibiting substantial friction reduction. researchgate.net
Table 1: Research Findings on Amine and Fatty Acid-Based Friction Modifiers
| Friction Modifier Type | Mechanism of Action | Key Research Finding |
|---|---|---|
| Fatty Amine Salts | Adsorption of polar amine head to the surface, forming a low-shear film with the fatty acid tail. epo.org | Partly neutralized fatty amine salts serve as effective friction modifiers in lubricating oils for engines. google.com |
| Fatty Acid Ionic Liquids | Formation of a tribo-chemical thin film via interaction of the carboxylic group with the metal surface. researchgate.net | Oleate anions demonstrated the best tribological performance among several fatty acid ionic liquids studied, reducing friction by up to 50%. researchgate.net |
| Fatty Triamines | Synergistic effects with other additives like MoDTC to stabilize formulations and reduce friction. mdpi.com | The addition of a fatty triamine to a MoDTC/ZDDP formulation led to a further decrease in the friction coefficient. mdpi.com |
Fabrication of Piezoelectric Soft Materials (related to oleic acid and alkanolamines)
Emerging research has demonstrated that combinations of fatty acids, like oleic acid, and alkanolamines can self-assemble into ordered structures that exhibit piezoelectricity. researchgate.net Piezoelectric materials generate an electrical charge in response to applied mechanical stress. This effect is contingent on the formation of a non-centrosymmetric crystal structure.
In the case of this compound, the ionic bond between the ethylammonium cation and the oleate anion, along with hydrogen bonding, drives the self-assembly of these molecules into ordered lamellar or hexagonal crystal structures. researchgate.net It is this spontaneous formation of a highly organized, non-centrosymmetric material from the molecular level that imparts piezoelectric properties. These bio-inspired soft materials are of interest for applications in flexible sensors, energy harvesting devices, and biomedical applications where biocompatibility and mechanical compliance are crucial. researchgate.net
Table 2: Examples of Piezoelectric Soft Materials from Biological/Bio-inspired Molecules
| Components | Resulting Structure | Piezoelectric Properties | Potential Applications |
|---|---|---|---|
| Oleic Acid + Ethanolamine | Lamellar crystal structures | Exhibit piezoelectric effects, deforming when subjected to an electric field. researchgate.net | Medical applications, clean energy harvesting. researchgate.net |
| Oleic Acid + Lysine | Lamellar and hexagonal crystal structures | Birefringent gels that are piezoelectric. researchgate.net | Actuators, sensors. |
| Fmoc-diphenylalanine Peptide | Self-assembled nanofibrils with β-sheet topology | Exhibit shear piezoelectricity due to the noncentrosymmetric nature of the structure. nih.gov | Tissue engineering scaffolds, biomedical devices. nih.gov |
Contributions to Catalysis and Reaction Media
This compound can be classified as a protic ionic liquid (PIL), a subset of ionic liquids formed via proton transfer from a Brønsted acid (oleic acid) to a Brønsted base (ethylamine). PILs are considered "green solvents" due to several desirable properties, including negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). researchgate.net
The "green" credentials of this compound are enhanced by its components, which can be derived from renewable biological sources. Oleic acid is abundant in vegetable oils, and ethylamine can be produced via bio-catalytic routes. This bio-based origin, combined with potential biodegradability, makes it an attractive alternative to conventional petroleum-derived solvents. mdpi.com These types of bio-inspired ionic liquids are being explored for a wide range of applications, from dissolving biomass to acting as media for chemical synthesis. researchgate.netmdpi.com
Table 3: Comparison of Solvent Properties
| Solvent Type | Key "Green" Characteristics | Potential Drawbacks |
|---|---|---|
| This compound (PIL) | Low vapor pressure, potentially biodegradable, derivable from renewable resources. researchgate.netmdpi.com | Potential toxicity to aquatic life or human cells requires evaluation. nih.gov |
| Conventional Ionic Liquids | Low vapor pressure, high thermal stability. | Can be expensive to synthesize, may have hidden toxicity and poor biodegradability. |
| Volatile Organic Solvents (e.g., Toluene, Hexane) | Well-understood properties, effective for many applications. | High volatility contributes to air pollution, often toxic and flammable. |
| Water | Non-toxic, abundant, inexpensive. | High energy cost for removal/drying, limited solubility for nonpolar compounds. |
The presence of the ethylamine moiety within the ionic liquid structure provides a functional group that can actively participate in or influence chemical reactions. Amine-functionalized ionic liquids are known to act as dual solvent-catalysts. researchgate.net The primary amine group in this compound can function as a base or a nucleophile, catalyzing reactions such as aldol condensations, Knoevenagel condensations, or Michael additions.
Furthermore, the ionic and hydrogen-bonding environment of the liquid can affect reaction pathways and selectivity. The organized, semi-structured nature of the ionic liquid can stabilize specific transition states or orient reactants favorably, leading to higher yields of a desired product over side-products. The ability to tune the properties of ionic liquids by selecting specific cations and anions allows for the rational design of task-specific solvents that can enhance catalytic activity and control reaction outcomes. mdpi.com
Environmental Interfacial Chemistry and Biogeochemical Processes
This compound is an amphiphilic molecule, possessing a hydrophilic (water-attracting) ethylammonium head and a long, lipophilic (oil-attracting) oleate tail. This structure makes it a surface-active agent, or surfactant. Surfactants are critical in environmental remediation, particularly for cleaning up oil spills. nih.gov
When introduced to an oil-water mixture, this compound molecules migrate to the interface. The lipophilic tails penetrate the oil phase, while the hydrophilic heads remain in the water phase. This action lowers the interfacial tension between the oil and water, making it easier to break up large oil slicks into smaller droplets. This process, known as emulsification, creates a stable oil-in-water emulsion, which increases the surface area of the oil and enhances its dispersion in the water column. nih.govresearchgate.net This increased surface area can also facilitate biodegradation by naturally occurring microorganisms. Protic ionic liquids are being investigated as sustainable and less toxic alternatives to conventional chemical dispersants used in oil spill response. nih.gov
Table 4: Surfactant Mechanisms in Oil Spill Remediation
| Mechanism | Description | Role of this compound |
|---|---|---|
| Interfacial Tension Reduction | Surfactants accumulate at the oil-water interface, reducing the cohesive energy and making it easier to break oil into droplets. nih.gov | The amphiphilic structure of this compound is ideal for reducing oil-water interfacial tension. |
| Emulsification | The formation of a stable mixture of oil droplets within the water phase, prevented from coalescing by a surfactant layer. researchgate.net | The ethylammonium heads form a charged outer layer around oil droplets, preventing them from merging back into a slick. |
| Mobilization | Decreasing capillary forces that trap oil in porous media (like sand or soil) by altering surface wettability. nih.gov | Can adsorb to oil-contaminated surfaces, changing the wettability and facilitating oil release into the water phase. nih.gov |
Contribution to Interfacial Phenomena in Atmospheric and Aquatic Systems
The formation of this compound at the interface of atmospheric and aquatic systems represents a significant intersection of organic nitrogen compounds and fatty acids, influencing a range of interfacial phenomena. This section explores the physicochemical basis of this compound's interfacial activity, drawing upon the individual properties of ethylamine and oleic acid to elucidate their combined effect.
In atmospheric aerosols and the surface microlayer of aquatic bodies, the interaction between naturally and anthropogenically emitted reactive species can lead to the in-situ formation of new chemical entities with distinct interfacial properties. Ethylamine, a volatile amine, and oleic acid, a ubiquitous unsaturated fatty acid, can react to form the salt, this compound. This transformation has significant implications for the surface tension and reactivity of these interfaces.
Interfacial Behavior of Precursors: Ethylamine and Oleic Acid
To understand the contribution of this compound, it is essential to first consider the interfacial properties of its constituent molecules.
Ethylamine: As a surface-active compound, ethylamine reduces the surface tension of water. Its amphiphilic nature, with a hydrophilic amine group and a hydrophobic ethyl group, facilitates its accumulation at the air-water interface. Studies on related methylamines have shown that they adsorb at the water surface, with the hydrophilic head group solvated in the interfacial environment and the methyl group pointing towards the air phase edubirdie.com. This orientation is driven by the formation of hydrogen bonds between the amine group and surface water molecules edubirdie.comacs.org. The surface tension of ethylamine solutions is a key parameter in quantifying its interfacial activity.
Oleic Acid: Oleic acid is a well-known surfactant that readily forms monolayers at the air-water interface rsc.orgdiva-portal.org. Its long hydrophobic alkyl chain and hydrophilic carboxylic acid head group dictate its orientation and packing at the interface. The presence of oleic acid significantly lowers the surface tension of water tandfonline.comacs.orgmdpi.com. The stability and reactivity of these oleic acid monolayers, particularly towards atmospheric oxidants like ozone, are critical areas of atmospheric research rsc.orgdiva-portal.orgcopernicus.org.
The following table summarizes the surface tension values for aqueous solutions of the precursor compounds, illustrating their capacity to alter interfacial properties.
| Compound | Concentration/Condition | Surface Tension (mN/m) | Reference |
| Ethylamine | Pure, 15°C | 20.5 | noaa.gov |
| Oleic Acid | Pure | 31.92 - 32.79 | tandfonline.commdpi.com |
| Water | 20°C | 72.8 | lsu.edu |
Formation and Interfacial Impact of this compound
The reaction between the basic ethylamine and the acidic oleic acid at an interface is an acid-base neutralization, forming the ethylammonium oleate salt.
CH₃(CH₂)₇CH=CH(CH₂)₇COOH + CH₃CH₂NH₂ → [CH₃CH₂NH₃]⁺[CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻
This salt possesses a more pronounced amphiphilic character than its precursors. The ethylammonium cation and the oleate anion pair up, creating a larger, ion-paired headgroup with a long hydrophobic tail. This structure enhances its tendency to reside at the air-water interface, potentially leading to a greater reduction in surface tension compared to either precursor alone.
Atmospheric Implications
In atmospheric aerosols, the presence of an organic film containing compounds like this compound can alter their physical and chemical properties. The reduction in surface tension can affect the aerosol's ability to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and climate copernicus.org. The formation of a stable salt at the interface may also alter the rate of heterogeneous reactions. For instance, the reactivity of the double bond in the oleate chain towards oxidants like ozone could be modified by the presence of the ethylammonium counterion. While studies have shown that the oxidation of oleic acid monolayers can lead to their removal from the interface, the persistence of any resulting product film is a key area of investigation rsc.orgdiva-portal.orgcopernicus.org. The formation of aminium nitrate salts from the reaction of amines with nitric acid is a known pathway for secondary organic aerosol formation, and a similar process involving carboxylic acids is plausible copernicus.org.
Aquatic Systems
In aquatic environments, the surface microlayer is a unique domain where hydrophobic and surface-active molecules accumulate. The formation of this compound in this layer would contribute to the organic film that influences gas exchange between the water body and the atmosphere. The altered surface tension can dampen capillary waves, affecting the hydrodynamics of the surface and the transport of gases and energy across the interface.
Detailed research findings on the specific properties of this compound at interfaces are still emerging. However, based on the principles of surfactant chemistry and the known behaviors of its precursors, it is evident that its formation is a significant factor in the interfacial phenomena of atmospheric and aquatic systems. The synergistic effect of combining a volatile amine and a fatty acid into a salt likely leads to a more surface-active and potentially more persistent interfacial species.
Future Research Directions and Unanswered Questions
Elucidation of Complex Multicomponent Self-Assembly Pathways
The self-assembly of ethylamine (B1201723) oleate (B1233923), often in conjunction with other molecules, presents a rich field for discovery. While it is known that oleic acid and its derivatives can form various structures like micelles and vesicles depending on pH, the precise pathways in multicomponent systems are not fully understood. pku.edu.cnnih.govrsc.org Future research should focus on unraveling the intricate interplay of non-covalent interactions, such as electrostatic forces and hydrogen bonding, that govern the formation of these assemblies. pku.edu.cn
A significant challenge lies in understanding how the presence of other surfactants, polymers, or nanoparticles influences the self-assembly of ethylamine oleate. For instance, studies on similar systems, like oleic acid mixed with diethylenetriamine, have shown that fine control of electrostatic interactions and hydrogen bonds can lead to diverse structures including vesicles, bilayers, and networks. pku.edu.cn Similar detailed investigations into this compound systems are warranted. The spontaneous self-assembly of related molecules into vesicles has been observed, and characterizing these processes with advanced microscopic and spectroscopic techniques will be crucial. researchgate.net
Integration with Advanced Functional Materials for Enhanced Performance
The integration of this compound with advanced functional materials holds immense promise for creating novel materials with tailored properties. Future research should explore the synergistic effects of combining this compound with materials such as quantum dots, magnetic nanoparticles, and conductive polymers. For example, the use of oleylamine (B85491) and oleic acid in the synthesis of magnetic and optical nanoparticles is well-documented, suggesting that this compound could play a similar role in controlling nanoparticle morphology and properties. osti.gov
Investigations into how this compound can act as a surfactant or capping agent in the synthesis of these nanomaterials could lead to enhanced stability, dispersibility, and functionality. osti.gov For instance, in the synthesis of yttria (Y2O3) nanomaterials, the ratio of oleylamine to oleic acid was found to be critical in determining the final morphology of the nanoparticles. osti.gov Similar systematic studies with this compound could unlock new possibilities for designing advanced materials for applications in optoelectronics, catalysis, and biomedical imaging. osti.govmdpi.com Furthermore, the development of responsive theranostic systems, which combine diagnostic imaging with controlled drug release, could benefit from the unique properties of this compound-based assemblies. nih.gov
Development of Multiscale Computational Models for Predictive Capabilities
To complement experimental studies, the development of sophisticated multiscale computational models is essential for gaining a deeper, predictive understanding of this compound's behavior. These models can bridge the gap between molecular-level interactions and macroscopic properties. acs.org Atomistic and coarse-grained molecular dynamics simulations can provide insights into the self-assembly process, the structure of aggregates, and the interactions with other molecules and surfaces. researchgate.netnih.gov
Future computational work should focus on:
Predicting Phase Behavior: Developing models that can accurately predict the formation of different phases (micelles, vesicles, lamellar structures) as a function of concentration, pH, temperature, and the presence of additives. rsc.org
Simulating Interfacial Phenomena: Modeling the behavior of this compound at interfaces, which is crucial for applications in areas like emulsion stabilization and surface modification.
Guiding Material Design: Using computational screening to identify promising formulations of this compound with other components for specific applications, thereby reducing the need for extensive trial-and-error experimentation.
By combining experimental data with robust computational models, researchers can accelerate the design and discovery of new this compound-based materials. acs.orgresearchgate.net
Exploration of Novel Reactivity and Transformational Pathways
The chemical reactivity of this compound, beyond its role in self-assembly, is an area ripe for exploration. Understanding its potential to participate in or catalyze chemical reactions could lead to new synthetic methodologies. For instance, the amine group in ethylamine and the carboxylic acid group in oleic acid offer reactive sites for various chemical transformations. researchgate.net
Future research could investigate:
Catalytic Activity: Exploring the potential of this compound assemblies to act as nanoreactors or catalysts for organic reactions. The confined environment within a micelle or vesicle can influence reaction rates and selectivity.
Controlled Release Systems: Designing systems where a chemical transformation triggers the disassembly of this compound structures, leading to the controlled release of an encapsulated species. This has been demonstrated in related fatty acid systems. rsc.org
Interactions with Oxidants: Studying the reactions of this compound with atmospheric oxidants like ozone, which is relevant for understanding its environmental fate. researchgate.net Research on the ozonation of ethylamine has shown the formation of nitroethane as a major product. researchgate.net
The synthesis of novel derivatives of indole (B1671886) ethylamine has shown potential in regulating lipid metabolism, suggesting that targeted chemical modifications of this compound could lead to new bioactive compounds. mdpi.com
Assessment of Environmental Transformations and Sustainable Applications
As the use of this compound and related compounds increases, a thorough assessment of their environmental impact and the development of sustainable applications become critical. futuremarketinsights.com Future research should address the biodegradability of this compound and its transformation products in various environmental compartments. Understanding its fate in soil and water is essential for ensuring its safe and sustainable use. researchgate.net
There is a growing demand for bio-based and greener chemicals. futuremarketinsights.comnih.gov Research into the synthesis of this compound from renewable feedstocks could align with the principles of green chemistry. rsc.orgwhiterose.ac.ukroyalsocietypublishing.org For example, the production of ethyl oleate from high oleic acid waste has been demonstrated as a sustainable approach. rsc.org
Furthermore, exploring the use of this compound in environmentally friendly applications is a promising research direction. Potential applications include:
Green Solvents: Investigating the potential of this compound-based formulations as green solvents or components of microemulsions for various chemical processes. mdpi.com
Bioremediation: Exploring the use of this compound in enhancing the bioremediation of hydrophobic pollutants by increasing their bioavailability.
Agrochemical Formulations: Developing more effective and environmentally benign pesticide or herbicide formulations using this compound as an adjuvant. futuremarketinsights.com
By focusing on these areas, the scientific community can ensure that the development and application of this compound proceed in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
